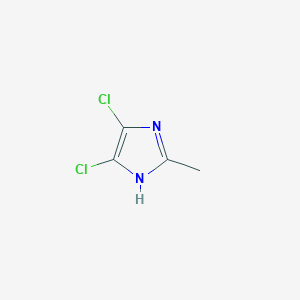

4,5-Dichloro-2-methylimidazole

Overview

Description

4,5-Dichloro-2-methylimidazole is an organic compound with the molecular formula C4H4Cl2N2 . It belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Molecular Structure Analysis

The molecular weight of 4,5-Dichloro-2-methylimidazole is 150.99 g/mol . The exact mass is 149.9751535 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The molecule is approximately planar .Physical And Chemical Properties Analysis

4,5-Dichloro-2-methylimidazole is very soluble in water and alcohol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 88.1 .Scientific Research Applications

Proteomics Research

4,5-Dichloro-2-methylimidazole is utilized in proteomics research due to its role in biochemical processes. It’s often used in the synthesis of peptides and proteins for study, which can help in understanding protein structure and function .

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a building block in the synthesis of various drugs. Its structure is integral in forming compounds that have potential therapeutic effects, particularly in the development of novel medications .

Agrochemical Production

This imidazole derivative is also significant in the production of agrochemicals. It contributes to the synthesis of pesticides and herbicides, playing a crucial role in protecting crops from pests and diseases .

Epoxy Resin Curing

4,5-Dichloro-2-methylimidazole finds application as a curing agent in epoxy resins. It helps in improving the thermal and mechanical properties of the resins, which are widely used in the coatings, electronics, and aerospace industries .

Food Industry

Although not directly used in food, imidazole derivatives like 4,5-Dichloro-2-methylimidazole are analyzed in food matrices due to their formation during the Maillard reaction. Understanding their presence and concentration is crucial for food safety and quality control .

Material Science

In material science, this compound is part of the synthesis of advanced materials, including polymers and nanomaterials. Its inclusion in the molecular structure of materials can impart desirable properties like increased durability or conductivity .

Safety and Hazards

Future Directions

Imidazoles have been the focus of recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Mechanism of Action

Target of Action

4,5-Dichloro-2-methylimidazole is a type of imidazole, a class of organic compounds known for their five-member ring structure with two nitrogen atoms at positions 1 and 3, and three carbon atoms It’s worth noting that imidazoles in general have been found to interact with various targets such asCarbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial .

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their function . More research is needed to elucidate the specific interactions of 4,5-Dichloro-2-methylimidazole with its targets.

Biochemical Pathways

Imidazoles are key components in functional molecules used in a variety of applications, suggesting they may influence multiple biochemical pathways .

Result of Action

The tautomeric equilibrium in the crystals of 4,5-dichloro-2-methylimidazole was investigated, suggesting that it may have some influence at the molecular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of many chemical compounds .

properties

IUPAC Name |

4,5-dichloro-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRYWVBALYOSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310090 | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylimidazole | |

CAS RN |

15965-33-0 | |

| Record name | 15965-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)